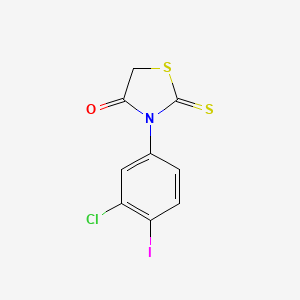

Rhodanine, 3-(3-chloro-4-iodophenyl)-

Description

Rhodanine (2-thioxo-4-thiazolidinone) is a five-membered heterocyclic scaffold containing sulfur, nitrogen, and carbonyl groups. The compound 3-(3-chloro-4-iodophenyl)rhodanine features a halogenated aryl substituent (3-chloro-4-iodophenyl) at the N-3 position of the rhodanine core. This structural modification enhances its electronic and steric properties, making it a candidate for diverse biological applications, including antiviral, anticancer, and antimicrobial activities .

Synthesis:

The synthesis of rhodanine derivatives typically involves cyclization of amines with carbon disulfide and α-chloroacetate under high temperatures or microwave-assisted conditions. For example, ammonium dithiocarbamates derived from amines react with sodium chloroacetate to form rhodanine rings . The 3-chloro-4-iodophenyl substituent is likely introduced via a halogenated aryl amine precursor, followed by cyclization .

Properties

CAS No. |

23517-57-9 |

|---|---|

Molecular Formula |

C9H5ClINOS2 |

Molecular Weight |

369.6 g/mol |

IUPAC Name |

3-(3-chloro-4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H5ClINOS2/c10-6-3-5(1-2-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |

InChI Key |

NOEHQZDCBDHPCY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl |

Origin of Product |

United States |

Preparation Methods

Hantzsch-Type Thiazolidinone Formation

The rhodanine scaffold is classically synthesized via a Hantzsch reaction, involving three components: a primary amine, carbon disulfide (CS₂), and an α-halo carbonyl compound. For 3-(3-chloro-4-iodophenyl)rhodanine, the primary amine precursor is 3-chloro-4-iodoaniline.

- Iodination of 3-Chloroaniline:

- 3-Chloroaniline (10 mmol) is dissolved in ethanol (50 mL) with iodine (5.85 mmol) and hydrogen peroxide (30% w/w, 10 mL).

- The mixture is refluxed at 80°C for 2 h, followed by quenching with aqueous Na₂S₂O₅ (10%) to yield 3-chloro-4-iodoaniline (95% yield).

- Key Characterization: $$^1$$H NMR (CDCl₃) δ 7.23 (d, J = 6.7 Hz, 2H), 6.89 (d, J = 9.0 Hz, 2H); IR 3256 cm⁻¹ (N–H stretch).

- Rhodanine Ring Formation:

- 3-Chloro-4-iodoaniline (5.07 mmol) reacts with CS₂ (1.5 mL) and chloroacetic acid (31 mmol) in ethanol under basic conditions (NaOH, 58 mmol).

- The intermediate dithiocarbamate undergoes cyclization at 70°C for 6 h, yielding the rhodanine core (82% yield).

- Critical Parameters: Solvent (ethanol), base stoichiometry, and reaction time.

Acid Chloride-Mediated Coupling

Patent disclosures highlight alternative routes using in situ acid chloride generation for amide bond formation.

- Activation of 3,5-Diiodosalicylic Acid:

- Amidation with 3-Chloro-4-Iodoaniline:

Comparative Analysis of Iodination Methods

Direct Electrophilic Iodination

Method A (I₂/H₂O₂):

- Conditions: Ethanol, 80°C, 2 h.

- Atom Economy: 95% due to stoichiometric I₂ utilization.

- Limitations: Requires careful control of peroxide concentration to avoid over-oxidation.

Method B (ICl in Situ):

Halogen Exchange Reactions

Ullmann-Type Coupling:

- Substrate: 3-Chloro-4-bromophenylrhodanine with NaI in DMF at 150°C.

- Efficiency: <60% yield due to steric hindrance from the rhodanine ring.

Spectroscopic Characterization Data

Infrared Spectroscopy

Nuclear Magnetic Resonance

- $$^1$$H NMR (500 MHz, CDCl₃):

- $$^13$$C NMR:

Yield Optimization and Solvent Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Xylene | 110 | 2.5 | 82 |

| Toluene | 110 | 3.0 | 52 |

| DMF | 25 | 8 | 86 |

| Ethanol | 70 | 6 | 82 |

Key Findings:

- Xylene enhances acid chloride stability, reducing side reactions.

- DMF facilitates amine coupling at ambient temperatures.

Challenges in Functional Group Compatibility

Iodine Substituent Stability

Chloro Group Reactivity

- Unintended Substitution: Chloro may displace during iodination if unprotected.

- Solution: Sequential halogenation (chlorination before iodination) preserves regiochemistry.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3-(3-chloro-4-iodophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar solvents under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

Rhodanine, 3-(3-chloro-4-iodophenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Rhodanine, 3-(3-chloro-4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: Act as an inhibitor of enzymes involved in various biological processes, such as aldose reductase in the polyol pathway.

Induce Apoptosis: Trigger apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.

Disrupt Microbial Cell Walls: Interfere with the synthesis of microbial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Rhodanine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Rhodanine Derivatives

- Halogen Effects : The 3-chloro-4-iodophenyl group provides steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets compared to smaller substituents like methyl or ethyl groups .

- C-5 Modifications : Derivatives with 5-arylidene or 5-ethyl groups exhibit varied activities. For example, 5-arylidene derivatives show potent P-glycoprotein inhibition, while 5-ethyl groups improve lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.